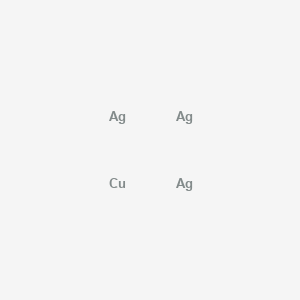
copper;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-silver compounds refer to alloys or chemical species containing both copper (Cu) and silver (Ag). These elements exhibit distinct properties and have been utilized in various applications due to their unique combination of characteristics.
Méthodes De Préparation
Alloys::
Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.
Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.
Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .
Analyse Des Réactions Chimiques
Copper-silver compounds can undergo various reactions:
Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).
Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).
Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.
Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).
Applications De Recherche Scientifique
Copper-silver compounds find applications in:
Water Disinfection: As mentioned earlier, copper-silver ionization effectively controls Legionella in water distribution systems.
Electrical Contacts: Copper-silver alloys are used in electrical switches, connectors, and circuit breakers due to their good conductivity and hardness.
Antimicrobial Properties: Silver nanoparticles exhibit antimicrobial effects, making them useful in wound dressings, coatings, and medical devices.
Mécanisme D'action
The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.
Comparaison Avec Des Composés Similaires
Copper-silver compounds are unique due to their combined properties. they can be compared with other metal alloys, such as copper-nickel (Cu-Ni) and silver-nickel (Ag-Ni) alloys.
Propriétés
Numéro CAS |
157792-42-2 |
|---|---|
Formule moléculaire |
Ag3Cu |
Poids moléculaire |
387.15 g/mol |
Nom IUPAC |
copper;silver |
InChI |
InChI=1S/3Ag.Cu |
Clé InChI |
GCTAXANYYQELNV-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Ag].[Ag].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


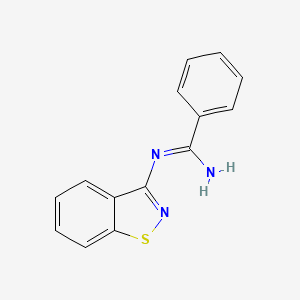
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
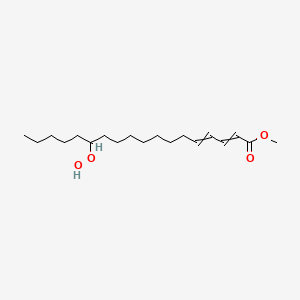
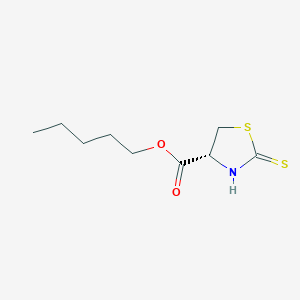
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
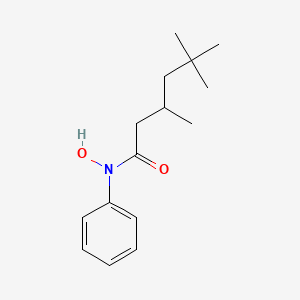
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
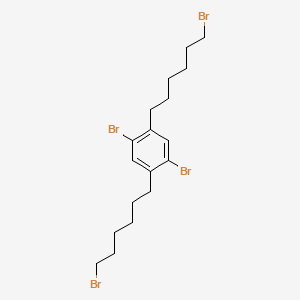
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
